molecular formula C18H18N2O3S B5627212 N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide

N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide

Cat. No. B5627212
M. Wt: 342.4 g/mol
InChI Key: JXMJYFMMNAKAHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multiple steps, including the reaction of suitable phenyl or quinoline precursors with sulfonyl chlorides, amidation reactions, and sometimes, catalyzed cyclocondensation reactions. A study by Hayun et al. (2012) describes a related synthesis process involving quinazolinone derivatives, providing insights into the potential synthetic pathways that might be applicable to N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide (Hayun, M., Hanafi, M., Yanuar, A., & Hudiyono, S., 2012). These processes typically involve nucleophilic substitution reactions, followed by sulfonamide bond formation under specific conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their chemical behavior and biological activity. Structural elucidation often involves spectroscopic methods such as IR, NMR, and mass spectrometry. For instance, compounds synthesized in related studies have had their structures confirmed through comprehensive spectral analysis, highlighting the importance of these techniques in confirming the molecular structure of N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide derivatives (Hayun et al., 2012).

Chemical Reactions and Properties

Sulfonamides, including N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide, can undergo various chemical reactions, influenced by their functional groups. These reactions might include sulfonation, nitration, and coupling reactions, which can modify the chemical structure and, consequently, the biological activity of the compound. Studies on related sulfonamides provide insights into possible reactions, such as the synthesis of enzyme inhibitors and other biologically active derivatives (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide, including solubility, melting point, and crystalline structure, are essential for its application in various fields. These properties are determined by the compound's molecular structure and can significantly affect its functionality and suitability for specific applications. Studies like those conducted by Celik et al. (2015) on similar compounds offer valuable information on the physical properties that could be expected for N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide (Celik, I., Akkurt, M., Jarrahpour, A., Rad, J. A., & Çelik, Ö., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the sulfonamide group and the specific substituents on the phenyl and quinoline rings. Research on sulfonamides often explores their potential as enzyme inhibitors, highlighting the importance of understanding these chemical properties for therapeutic applications (Abbasi et al., 2018).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-6-4-8-15(13(12)2)20-24(21,22)17-10-9-16(23-3)18-14(17)7-5-11-19-18/h4-11,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMJYFMMNAKAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide

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